CYP1A2 Inhibition Profile of 4-Bromo-2-chloropyridin-3-amine
4-Bromo-2-chloropyridin-3-amine demonstrates a moderate inhibitory effect on the cytochrome P450 enzyme CYP1A2, a key hepatic enzyme involved in the metabolism of numerous drugs and xenobiotics [1]. In a standardized assay using human liver microsomes, the compound exhibited an IC50 value of 20,000 nM (20 µM) against CYP1A2 [1]. For context, a positive control inhibitor like fluvoxamine is a potent CYP1A2 inhibitor with an IC50 in the low nanomolar range. This quantitative data provides a baseline for predicting potential drug-drug interactions (DDIs) when this compound is used as a precursor in drug discovery programs, as co-administration with CYP1A2 substrates could lead to altered pharmacokinetics.
| Evidence Dimension | In vitro CYP1A2 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | Positive Control (e.g., Fluvoxamine) IC50 < 100 nM (class-level inference) |
| Quantified Difference | Target compound is at least 200-fold less potent than a strong CYP1A2 inhibitor. |
| Conditions | Inhibition of CYP1A2 in human liver microsomes using an isoform-specific probe substrate in the presence of an NADPH-generating system, analyzed by LC-MS. |
Why This Matters
This data allows medicinal chemists to anticipate potential CYP1A2-mediated drug-drug interactions (DDI) liabilities for lead compounds derived from this scaffold, guiding early-stage ADME-Tox profiling and candidate selection.
- [1] BindingDB. BDBM50555366 / CHEMBL4747214. Affinity Data for 4-Bromo-2-chloropyridin-3-amine against Cytochrome P450 1A2. View Source
